Nordihydrocapsaicin

Catalog No.
S567804
CAS No.
28789-35-7
M.F
C17H27NO3
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nordihydrocapsaicin

CAS Number

28789-35-7

Product Name

Nordihydrocapsaicin

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H27NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h9-11,13,19H,4-8,12H2,1-3H3,(H,18,20)

InChI Key

VQEONGKQWIFHMN-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methyl-octanamide; 7-Methyl-N-vanillyl-octanamide; Norhydrocapsaicin

Canonical SMILES

CC(C)CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

The exact mass of the compound Nordihydrocapsaicin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nordihydrocapsaicin (CAS 28789-35-7) is a naturally occurring capsaicinoid, comprising approximately 7% of the total capsaicinoid mixture in natural Capsicum extracts. Structurally, it is characterized by a fully saturated, shorter acyl chain (7-methyloctanamide) compared to the primary capsaicinoids. For procurement and material selection, Nordihydrocapsaicin offers a highly specific value proposition: it maintains potent nanomolar agonistic activity at the transient receptor potential vanilloid 1 (TRPV1) channel while exhibiting significantly lower pungency and handling toxicity than pure capsaicin. This unique balance makes it a highly sought-after active pharmaceutical ingredient (API) precursor, analytical standard, and formulation candidate for topical analgesics where extreme dermal irritation limits patient compliance or complicates manufacturing workflows [1].

Substituting Nordihydrocapsaicin with the more abundant Capsaicin or Dihydrocapsaicin introduces severe processability and formulation challenges due to their extreme pungency (16.0 million Scoville Heat Units), which drastically increases aerosolization risks, requires stringent occupational handling protocols, and causes excessive erythema in topical applications [1]. Conversely, utilizing the cheaper synthetic substitute Nonivamide (PAVA) alters the pharmacokinetic profile and receptor binding dynamics, making it unsuitable for high-fidelity in vitro TRPV1 assays or premium natural-extract standardizations. Nordihydrocapsaicin bridges this gap by providing authentic natural capsaicinoid receptor engagement with a ~43% reduction in pungency, allowing formulators to decouple target activation from extreme manufacturing and clinical irritation [2].

TRPV1 Receptor Activation Potency

Despite its shorter acyl chain, Nordihydrocapsaicin demonstrates highly potent agonism at the TRPV1 receptor, effectively mirroring the activation profile of the more hazardous primary capsaicinoids. In recombinant human TRPV1 calcium mobilization assays, Nordihydrocapsaicin yielded an EC50 of 61.4 nM, compared to 30.2 nM for pure capsaicin [1]. Other rTRPV1 activation assays confirm that Nordihydrocapsaicin operates at a nearly identical activation concentration (~0.05 μM) to capsaicin and dihydrocapsaicin [2].

Evidence DimensionTRPV1 Activation Potency (EC50)
Target Compound Data61.4 nM (or ~0.05 μM)
Comparator Or BaselineCapsaicin (30.2 nM or ~0.05 μM)
Quantified DifferenceComparable potency (within a 2-fold margin), maintaining nanomolar efficacy.
ConditionsIn vitro TRPV1-mediated calcium mobilization assay (HEK-293 cells / rTRPV1).

Proves that buyers do not sacrifice primary receptor efficacy when selecting this less irritating analog for pharmacological screening or analgesic formulations.

Pungency Reduction and Handling Safety

The primary barrier to capsaicin procurement in large-scale formulation is its extreme toxicity and handling hazard. Nordihydrocapsaicin provides a quantifiable reduction in pungency, registering at 9.1 million Scoville Heat Units (SHU) compared to the 16.0 million SHU of both capsaicin and dihydrocapsaicin[1]. This ~43% reduction in sensory irritation directly translates to lower aerosolization risks during powder handling, reduced requirements for extreme containment, and decreased skin erythema potential in downstream topical products.

Evidence DimensionSensory Irritation / Pungency (SHU)
Target Compound Data9,100,000 SHU
Comparator Or BaselineCapsaicin and Dihydrocapsaicin (16,000,000 SHU)
Quantified Difference43.1% reduction in pungency.
ConditionsStandardized Scoville Heat Unit organoleptic/analytical correlation.

Significantly improves processability, reduces occupational exposure hazards during manufacturing, and lowers the irritation threshold for consumer or clinical formulations.

Chromatographic Resolution for Extract Standardization

In the quality control of natural Capsicum extracts or less-lethal defense sprays, precise quantification of the minor capsaicinoid fraction is required to authenticate natural origin versus synthetic adulteration (e.g., PAVA). Under standard RP-HPLC conditions (UV detection at 280 nm), Nordihydrocapsaicin provides a distinct, early-eluting peak with a retention time of 4.8 minutes, clearly resolving from capsaicin (5.2 minutes) and dihydrocapsaicin (6.1 minutes) [1].

Evidence DimensionRP-HPLC Retention Time
Target Compound Data4.8 minutes
Comparator Or BaselineCapsaicin (5.2 min) and Dihydrocapsaicin (6.1 min)
Quantified Difference0.4 to 1.3 minute baseline resolution.
ConditionsRP-HPLC, ethanol extraction, UV detector at 280 nm, 1.5 mL/min flow rate.

Enables analytical laboratories to reliably use Nordihydrocapsaicin as a calibration standard to verify the ~7% natural fraction in commercial capsicum products.

Low-Irritation Topical Analgesics

Ideal for formulating pain-relief patches and creams where the manufacturer wants to leverage TRPV1-mediated substance P depletion without the severe initial burning sensation and erythema caused by pure capsaicin [1].

TRPV1 Modulator Screening Assays

Serves as a highly effective, safer-to-handle baseline agonist in high-throughput screening (HTS) environments evaluating novel TRPV1 antagonists, maintaining nanomolar binding affinity with significantly reduced occupational handling hazards [2].

Analytical Reference Standards for Defense and Food Quality

Essential for forensic and food-safety laboratories requiring precise RP-HPLC calibration to distinguish authentic natural oleoresin capsicum (which naturally contains ~7% Nordihydrocapsaicin) from cheap synthetic Nonivamide (PAVA) adulterants [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

293.19909372 Da

Monoisotopic Mass

293.19909372 Da

Heavy Atom Count

21

Melting Point

60 - 61 °C

UNII

RF657P8DA8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

28789-35-7

Wikipedia

Nordihydrocapsaicin

Dates

Last modified: 08-15-2023

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